molecular formula C10H19N3 B15274854 4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B15274854
M. Wt: 181.28 g/mol
InChI Key: NAJZTLFLTUEINQ-UHFFFAOYSA-N
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Description

4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C10H20N2. This compound belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazole
  • 4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-ol
  • 4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-thiol

Uniqueness

4-ethyl-1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. The presence of the amine group at the 5-position allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-8-9(6-7(2)3)12-13(4)10(8)11/h7H,5-6,11H2,1-4H3

InChI Key

NAJZTLFLTUEINQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1CC(C)C)C)N

Origin of Product

United States

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